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molecular formula C12H18BrN3 B1382084 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine CAS No. 1231930-25-8

1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine

Cat. No. B1382084
M. Wt: 284.2 g/mol
InChI Key: DMNPLEDMMNWHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07855211B2

Procedure details

Add neat 1-ethylpiperazine (5.6 kg) to a mixture of 6-bromo-pyridine-3-carbaldehyde (8.3 kg) and DCM (186 kg). Then, add sodium triacetoxyborohydride (10.9 kg) in portions and stir at 20-30° C. for 12 h. Quench the reaction into a mixture of DCM (36 kg) and aqueous solution of sodium hydroxide 2 N (46 kg). Separate the layers and extract twice the aqueous layer with DCM (24×2 kg). Combine the organic layers, wash with brine (50×2 kg) and remove the solvent under vacuum to afford 11.5 kg of the title compound. MS (ES+): m/z=285 (M+H)+.
Quantity
5.6 kg
Type
reactant
Reaction Step One
Quantity
8.3 kg
Type
reactant
Reaction Step Two
Name
Quantity
186 kg
Type
solvent
Reaction Step Two
Quantity
10.9 kg
Type
reactant
Reaction Step Three
Quantity
46 kg
Type
reactant
Reaction Step Four
Name
Quantity
36 kg
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)[CH3:2].[Br:9][C:10]1[N:15]=[CH:14][C:13]([CH:16]=O)=[CH:12][CH:11]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[OH-].[Na+]>C(Cl)Cl>[Br:9][C:10]1[N:15]=[CH:14][C:13]([CH2:16][N:6]2[CH2:7][CH2:8][N:3]([CH2:1][CH3:2])[CH2:4][CH2:5]2)=[CH:12][CH:11]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5.6 kg
Type
reactant
Smiles
C(C)N1CCNCC1
Step Two
Name
Quantity
8.3 kg
Type
reactant
Smiles
BrC1=CC=C(C=N1)C=O
Name
Quantity
186 kg
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
10.9 kg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
Quantity
46 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
36 kg
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
stir at 20-30° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract twice the aqueous layer with DCM (24×2 kg)
WASH
Type
WASH
Details
Combine the organic layers, wash with brine (50×2 kg)
CUSTOM
Type
CUSTOM
Details
remove the solvent under vacuum

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=CC=C(C=N1)CN1CCN(CC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 kg
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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